N-heptyl-N'-(pyridin-3-yl)butanediamide
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Overview
Description
N-heptyl-N’-(pyridin-3-yl)butanediamide is an organic compound that belongs to the class of amides. This compound features a heptyl chain and a pyridin-3-yl group attached to a butanediamide backbone. Amides are known for their stability and are commonly found in various natural products, pharmaceuticals, and polymers. The unique structure of N-heptyl-N’-(pyridin-3-yl)butanediamide makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(pyridin-3-yl)butanediamide typically involves the reaction of a heptyl amine with a pyridin-3-yl butanediamide precursor. One common method is the amidation reaction, where the amine group of heptyl amine reacts with the carboxyl group of the pyridin-3-yl butanediamide under mild conditions. This reaction can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
In an industrial setting, the production of N-heptyl-N’-(pyridin-3-yl)butanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-heptyl-N’-(pyridin-3-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridin-3-yl group can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: H2O2 or KMnO4 in an aqueous or organic solvent.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-heptyl-N’-(pyridin-3-yl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility
Mechanism of Action
The mechanism of action of N-heptyl-N’-(pyridin-3-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yl group can form hydrogen bonds and π-π interactions with aromatic amino acids in the active sites of enzymes, modulating their activity. Additionally, the heptyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds have a similar pyridine ring but differ in the position of the nitrogen atom and the attached functional groups.
3-bromoimidazo[1,2-a]pyridines: These compounds contain an imidazo ring fused to a pyridine ring, offering different chemical properties and biological activities.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features multiple pyridine rings and carboxamide groups, making it a versatile ligand for coordination chemistry.
Uniqueness
N-heptyl-N’-(pyridin-3-yl)butanediamide stands out due to its unique combination of a heptyl chain and a pyridin-3-yl group attached to a butanediamide backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-heptyl-N'-pyridin-3-ylbutanediamide |
InChI |
InChI=1S/C16H25N3O2/c1-2-3-4-5-6-12-18-15(20)9-10-16(21)19-14-8-7-11-17-13-14/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
MWJPEYRLKZAEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
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